Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester
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Overview
Description
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetic acid moiety esterified with an undecyl group and a phenyl ring substituted with N,N-bis(2-chloroethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester typically involves multi-step organic reactions. One common synthetic route includes the esterification of acetic acid with an undecyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then subjected to a substitution reaction with N,N-bis(2-chloroethyl)amine in the presence of a base like sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The N,N-bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thiols, amines; basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester involves its interaction with cellular components. The N,N-bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the disruption of cellular functions. This alkylating activity is responsible for its cytotoxic effects, making it a potential anticancer agent. The compound’s ester group facilitates its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, dodecyl ester
- Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, octyl ester
Uniqueness
Compared to its analogs, acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, undecyl ester exhibits unique properties due to the length of its undecyl chain. This affects its solubility, reactivity, and biological activity, making it distinct in its applications and effectiveness.
Properties
CAS No. |
66232-26-6 |
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Molecular Formula |
C23H37Cl2NO2 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
undecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C23H37Cl2NO2/c1-2-3-4-5-6-7-8-9-10-19-28-23(27)20-21-11-13-22(14-12-21)26(17-15-24)18-16-25/h11-14H,2-10,15-20H2,1H3 |
InChI Key |
KXQOWLUWNIVZES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
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